molecular formula C8H7N3O2 B057366 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 116855-09-5

1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No. B057366
M. Wt: 177.16 g/mol
InChI Key: WEZYUZRHWLFJDN-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of significant interest within the field of organic chemistry, particularly in heterocyclic chemistry. This compound belongs to the family of pyrazolopyridines, which are known for their diverse chemical properties and potential applications in various domains, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives can be achieved through multiple synthetic pathways, involving key steps like reduction, oxidation, oximation, and cyclization. Huang Bin and Zha Zhenglin (2011) detailed a method starting from 2-chloronicotinic acid, achieving a total yield of 67.21% through these steps, highlighting the method's efficiency, low cost, and environmental friendliness (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives has been extensively studied using both experimental and theoretical approaches. Techniques such as X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations provide insights into the compound's geometry, tautomeric forms, and the stabilization effects of various substituents (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

Pyrazolopyridines participate in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. For instance, their condensation with activated carbonyl groups leads to the formation of N-fused heterocycles, demonstrating their versatility in synthetic organic chemistry (Aseyeh Ghaedi et al., 2015).

Physical Properties Analysis

The physical properties of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of various substituents affects these properties, which can be tailored for specific applications. Studies often employ spectroscopic and crystallographic methods to elucidate these aspects (Peddy Vishweshwar et al., 2002).

Scientific Research Applications

  • Vibrational Spectra and Structure Analysis : A study on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives, including analysis using FT-IR and FT-Raman spectra and DFT calculations, revealed insights into the molecular structure and tautomers of these compounds (Bahgat, Jasem, & El‐Emary, 2009).

  • Antibacterial Applications : Research into the synthesis of pyrazolopyridines has demonstrated their potential as antibacterial agents. The study synthesized various derivatives and evaluated their antibacterial activities, finding some compounds to be effective (Maqbool et al., 2014).

  • Biomedical Applications : A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines covered their diverse biomedical applications, including the analysis of different substituents and synthetic methods (Donaire-Arias et al., 2022).

  • Potential Anticancer Agents : A study on organometallic pyrazolopyridines explored their use as potential anticancer agents. This research synthesized various complexes and investigated their cytotoxicity and cell cycle effects in human cancer cells, also assessing their activity as cyclin-dependent kinase inhibitors (Stepanenko et al., 2011).

  • Novel Synthesis Methods : Innovative methods for synthesizing pyrazolopyridine derivatives were developed, showing the utility of certain chemical reactions in producing N-fused heterocycle products (Ghaedi et al., 2015).

  • Synthesis of Fused Pyridine-4-Carboxylic Acids : A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, was generated, demonstrating the compounds' potential for combinatorial chemistry applications (Volochnyuk et al., 2010).

  • Antiviral Activity : Research into pyrazolopyridine derivatives has shown that some of these compounds exhibit antiviral activity against various viruses, including Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has the hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of eye contact .

Future Directions

While specific future directions for 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid were not found in the search results, the pyrazolopyridine family of compounds continues to be of interest due to their potential biomedical applications .

properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-5(3-2-4-9-7)6(10-11)8(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYUZRHWLFJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556421
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

CAS RN

116855-09-5
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Arava, S Gogireddy - researchgate.net
Riociguat: A potent, Oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension, is prepared from commercially available 2-Chloronicotinic acid via (E)-2-(2-…
Number of citations: 6 www.researchgate.net

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